molecular formula C24H26FN3O B1212158 Biriperone CAS No. 41510-23-0

Biriperone

Cat. No.: B1212158
CAS No.: 41510-23-0
M. Wt: 391.5 g/mol
InChI Key: YCNCIZWAGQTWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biriperone is a chemical compound available for research and development purposes. Its molecular formula is C24H26FN3O, and it has a molecular weight of 391.49 g/mol . The specific research applications, mechanism of action, and biological targets for this compound are not well-documented in publicly available sources. Researchers are advised to conduct their own thorough evaluation of the compound's properties and applicable patents prior to use. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
Source PubChem
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InChI

InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNCIZWAGQTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866048
Record name Biriperone
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42021-34-1, 41510-23-0
Record name 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
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Record name Biriperone [INN]
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Record name Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
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Record name Biriperone
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Record name (±)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
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Record name BIRIPERONE
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Molecular Pharmacology of Biriperone: Receptor Interactions and Binding Kinetics

Characterization of Biriperone as a Dopamine (B1211576) Receptor Antagonist

This compound is classified as a dopamine receptor antagonist, a class of compounds that block dopamine receptors. As a member of the butyrophenone (B1668137) chemical class, its pharmacological action is primarily attributed to its interaction with these receptors. The structure-activity relationship of butyrophenones indicates that specific structural features, such as the fluorinated phenyl ring and the piperidine moiety, are crucial for their affinity and activity at dopamine receptors.

Specific Dopamine Receptor Subtype Affinities and Selectivity of this compound

While specific binding affinity (Ki) values for this compound across all dopamine receptor subtypes (D1, D2, D3, D4, and D5) are not extensively detailed in publicly available literature, butyrophenones as a class are known to exhibit a strong affinity for the D2-like family of dopamine receptors (D2, D3, and D4). Butyrophenones are generally more selective for the D2 receptor. It is important to note that the binding affinities of antipsychotics can vary considerably. For instance, drugs like clozapine and quetiapine bind more loosely to D2-receptors compared to dopamine, while haloperidol and risperidone bind more tightly cambridge.org.

Table 1: Typical Dopamine Receptor Subtype Affinities for Butyrophenone Antipsychotics

Receptor Subtype Typical Binding Affinity (Ki) Range (nM)
D1 Moderate to Low
D2 High
D3 High to Moderate
D4 Moderate

Note: This table represents typical values for the butyrophenone class, and specific values for this compound may vary.

Ligand-Receptor Binding Thermodynamics and Kinetics of this compound

Quantitative Analysis of this compound-Receptor Occupancy

The in vivo occupancy of dopamine D2 receptors is a crucial factor for the therapeutic efficacy of antipsychotic drugs. Imaging studies, particularly Positron Emission Tomography (PET), suggest that an optimal clinical response is achieved when D2 receptor occupancy in the striatum is within a "therapeutic window" of approximately 65-80% cambridge.org.

Methodological Considerations for Receptor Occupancy Assays of this compound

Several methodologies can be employed to determine the receptor occupancy of this compound.

Positron Emission Tomography (PET): PET imaging is a powerful tool for in vivo quantification of receptor occupancy in the human brain. This technique involves the administration of a radiolabeled ligand that binds to the target receptor. The displacement of this radioligand by the drug being studied allows for the calculation of receptor occupancy. The calculation of receptor occupancy is based on the measured reduction of the specific tracer uptake from the baseline due to the occupancy of receptor binding sites by the drug nih.gov.

In Vitro Radioligand Binding Assays: These assays are conducted on tissue homogenates or cell lines expressing the receptor of interest. They are used to determine the affinity (Ki) of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Functional Assays: These assays measure the downstream signaling effects of receptor activation or blockade. For a dopamine receptor antagonist like this compound, a functional assay might measure the inhibition of dopamine-induced changes in second messenger levels, such as cyclic AMP (cAMP).

Identification of Potential Off-Target Molecular Interactions of this compound

Table 2: Potential Off-Target Receptor Interactions for Butyrophenone Antipsychotics

Receptor Family Specific Receptors Potential for Interaction
Serotonin (B10506) (5-HT) 5-HT1A, 5-HT2A, 5-HT2C Moderate to High
Histamine H1 Moderate to High
Adrenergic Alpha-1 Moderate

Note: This table indicates potential interactions based on the butyrophenone class. The specific off-target binding profile of this compound would require dedicated experimental evaluation.

Cellular and Intracellular Mechanisms of Biriperone Action

Biriperone's Effects on Cellular Processes in In Vitro Systems

While the provided search results discuss in vitro studies in a broader context, such as the use of Jurkat T cells to study mitochondrial function and survival google.comgoogle.com or the screening of compounds for antiviral activity in cell models semanticscholar.org, specific detailed in vitro studies focusing solely on the effects of birlperone on cell proliferation, viability, cell cycle progression, cytoskeleton, and morphology in particular cell lines are not prominently featured.

General concepts regarding the analysis of drug effects on cells in vitro are mentioned, such as using cell lines to study compound effects google.comgoogle.com. However, no specific data tables or detailed research findings on how birlperone mechanistically impacts cell proliferation or viability in defined cell lines are present in the search results.

The concept of cell cycle arrest, such as p53 activation leading to cell cycle arrest until DNA damage is repaired, is mentioned in the context of cellular processes researchgate.netdokumen.pub. However, there are no specific research findings provided that detail birlperone's direct modulation of cell cycle progression in any cell line.

Molecular Mechanisms Governing this compound's Cellular Responses

The molecular mechanisms underlying this compound's cellular responses are primarily linked to its interaction with dopamine (B1211576) and 5HT2 receptors. As an antagonist, this compound binds to these receptors, preventing the binding of their endogenous ligands (dopamine and serotonin (B10506), respectively) and thereby inhibiting the downstream signaling cascades typically activated by these receptors. The precise intracellular pathways modulated by this compound following receptor blockade would depend on the specific subtypes of dopamine and 5HT2 receptors involved and the cell types in which they are expressed. These pathways can involve various second messenger systems and protein interactions that ultimately lead to altered cellular function.

Theoretical and Computational Pharmacological Insights into Biriperone

Quantum Chemistry Calculations Applied to Biriperone's Electronic Structure and Reactivity

Quantum chemistry calculations serve as a powerful tool for understanding the intrinsic chemical properties of drug molecules, moving beyond simple structural descriptions to explore their electronic behavior. nih.govaps.org These methods, particularly those rooted in Density Functional Theory (DFT), allow for the analysis of a molecule's reactivity and electronic properties, which are fundamental to its interaction with biological targets. nih.govlongdom.org

In the study of dopaminergic agents like this compound, quantum chemistry provides a lens to investigate the underlying mechanisms of action that distinguish agonists from antagonists. nih.gov The central hypothesis is that a molecule's ability to donate or accept electrons—a property independent of the specific receptor structure—is a key determinant of its pharmacological function. nih.govresearchgate.net This approach analyzes the intrinsic chemical reactivity of molecules to provide a classification based on their electronic properties, which can complement traditional biological profiling. researchgate.net

Research applying these principles has examined large sets of dopaminergic compounds, including this compound, to calculate their capacity for electron transfer. nih.gov This allows for a classification system where drugs with electron-transfer properties similar to the endogenous neurotransmitter, dopamine (B1211576), are predicted to have a similar mechanism of action (agonism), while those with dissimilar properties are likely to act as antagonists. researchgate.net

Density Functional Theory (DFT) Applications in Predicting this compound's Pharmacodynamic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method in drug design that calculates the electronic structure of molecules to predict their properties and behavior. longdom.org It is particularly valuable for predicting the pharmacodynamics of drugs by relating their biological activity to chemical reactivity indices. nih.govwikipedia.org DFT has been successfully applied to rationalize and predict the metabolites of drugs and is a useful tool for predicting a compound's site of metabolism. nih.gov

In the context of dopaminergic agents, DFT calculations are used to determine the electron donor-acceptor capacity of molecules. researchgate.net A key parameter derived from these calculations is the electrodonating ability (ω⁻) and electroaccepting ability (ω⁺). The hypothesis is that agonist molecules should possess electron transfer properties similar to dopamine, which is a good electron donor, while antagonists will have a different capacity to transfer charge, which may explain why they bind to receptors without activating them. nih.gov

One study analyzed 131 molecules classified as antagonists, including this compound, using DFT calculations. nih.govresearchgate.net The findings from this large-scale analysis support the idea that most antagonists are electron acceptors, in contrast to dopamine. researchgate.net This distinction, quantifiable through DFT, provides a theoretical basis for predicting the pharmacodynamic properties of a compound like this compound as a dopamine receptor antagonist. nih.gov

Electron Transfer Properties of this compound as a Dopaminergic Agent

The electron transfer properties of dopaminergic agents are crucial for their mechanism of action. nih.gov Dopamine itself is a good electron donor. nih.govresearchgate.net Computational studies propose that for a compound to act as a dopamine agonist, it must also be an effective electron donor, thus activating the receptor in a manner similar to dopamine. Conversely, compounds that are electron acceptors can bind to the dopamine receptor but block or inactivate it, functioning as antagonists. researchgate.net

A comprehensive study using DFT calculated the electron transfer capacity for 217 dopaminergic molecules, including this compound. researchgate.net The molecules were categorized based on their electroaccepting power (ω⁺). The study established a threshold where dopamine receptor ligands with ω⁺ values below or equal to 1.5 are considered electron donors (agonists), while those with ω⁺ values greater than 1.5 are classified as electron acceptors (antagonists). nih.govresearchgate.net

This compound was classified within the antagonist group. nih.govresearchgate.net The results from the analysis of 88 antagonists showed that these molecules, including this compound, are generally good electron acceptors, which is a contrasting property to dopamine. nih.gov This new characterization based on electron transfer capacity offers a guide for understanding the chemical basis of this compound's antagonist activity at dopamine receptors. researchgate.net

Table 1: Classification of Selected Dopaminergic Agents by Electron Transfer Properties This table is generated based on data from a study that used Density Functional Theory to classify dopaminergic agents. nih.govresearchgate.net

CompoundConventional ClassificationPredicted Classification (Based on Electron Transfer)Key Property
DopamineNeurotransmitter (Agonist)Agonist / Electron DonorGood Electron Donor
This compoundAntagonistAntagonist / Electron AcceptorGood Electron Acceptor (ω⁺ > 1.5)
Haloperidol (similar butyrophenone)AntagonistAntagonist / Electron AcceptorGood Electron Acceptor (ω⁺ > 1.5)
ApomorphineAgonistAgonist / Electron DonorGood Electron Donor (ω⁺ ≤ 1.5)

Molecular Modeling and Docking Simulations for this compound-Target Interactions

Molecular modeling and docking simulations are essential computational techniques in drug design used to predict how a ligand, such as this compound, interacts with its biological target at a molecular level. mdpi.comresearchgate.net These methods build three-dimensional models of the ligand and the receptor protein to simulate their binding interaction, estimate the binding affinity, and study the stability of the resulting complex. mdpi.comfrontiersin.org

The process typically begins with molecular docking, which places the ligand into the binding site of the receptor to predict its preferred binding pose. researchgate.netmdpi.com This is followed by molecular dynamics (MD) simulations, which simulate the movements of the atoms in the complex over time, providing insights into its stability and the dynamics of the interaction. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

While specific molecular docking and dynamics simulation studies for this compound were not identified in the available research, these techniques are standard for studying butyrophenone (B1668137) antipsychotics. Such studies would model this compound's interaction with dopamine receptors (e.g., D2 receptor). The goal would be to elucidate the specific amino acid residues in the receptor's binding pocket that interact with this compound, providing a structural basis for its antagonist activity and selectivity.

In Silico Approaches to Predict this compound's Receptor Binding and Selectivity

In silico methods encompass a range of computational approaches used to predict the pharmacological properties of a compound, including its receptor binding affinity and selectivity. explorationpub.com These techniques are crucial in early-stage drug discovery for screening large libraries of compounds and prioritizing candidates for further testing. mdpi.com

One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. A 3D-QSAR model, for instance, correlates the 3D structural and electronic features of a set of molecules with their known biological activity. plos.org For a compound like this compound, a 3D-QSAR model could be built using a series of related butyrophenones to predict binding affinity for dopamine receptors based on steric and electronic properties. frontiersin.orgplos.org

Pharmacophore modeling is another key in silico technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to bind to a specific receptor. biorxiv.org By comparing the structure of this compound to a pharmacophore model for the D2 receptor, one could predict its binding potential. These in silico tools are instrumental in understanding why a ligand binds preferentially to one receptor over another, thereby explaining its selectivity profile. explorationpub.complos.org

Application of Artificial Intelligence and Machine Learning in this compound Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling the rapid analysis of vast and complex biological and chemical datasets. mdpi.comscielo.br These technologies can identify potential drug candidates, predict their efficacy and toxicity, and find new therapeutic uses for existing drugs (drug repurposing). mdpi.commednexus.orgresearchgate.net

Table 2: Summary of Computational Techniques and Their Applications This table summarizes the theoretical and computational methods discussed and their relevance to the pharmacological study of this compound.

TechniqueDescriptionApplication to this compound
Density Functional Theory (DFT) A quantum chemistry method to calculate the electronic structure and energy of molecules. longdom.orgPredicts pharmacodynamic properties by calculating electron transfer capacity; classifies this compound as an electron-accepting antagonist. nih.govresearchgate.net
Molecular Docking Computational simulation that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com(Hypothetical) To predict the binding mode of this compound within the dopamine D2 receptor binding site.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time. mdpi.com(Hypothetical) To assess the stability of the this compound-receptor complex and analyze key interactions.
3D-QSAR Relates the 3D properties of molecules to their biological activity. plos.org(Hypothetical) To build models that predict the binding affinity and selectivity of this compound and related compounds.
Artificial Intelligence (AI) / Machine Learning (ML) Algorithms that learn from large datasets to make predictions or generate new data. mdpi.com(Future Direction) To repurpose this compound for new indications or design novel analogs with improved properties. mednexus.orgroche.com

Methodologies for Preclinical Research on Biriperone

In Vitro Assay Development and Validation for Biriperone Studies

The initial stages of characterizing this compound's activity rely on the development and validation of robust in vitro assays. researchgate.netditki.com These assays are crucial for providing reliable and reproducible data to guide further research. ditki.com The development process involves creating efficient and cost-effective test systems to assess the effects of this compound on specific biological targets. ditki.com Validation ensures that these assays consistently produce accurate results, a critical step for regulatory compliance. ditki.com

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptors. dokumen.publww.com For this compound, which is known to be a dopamine (B1211576) and 5-HT2 receptor antagonist, these assays are essential for quantifying its binding characteristics. ncats.ioresearchgate.net

These assays utilize a radiolabeled ligand that binds specifically to the receptor of interest. dokumen.pub By measuring the displacement of this radioligand by increasing concentrations of this compound, the binding affinity (Ki) of this compound for the receptor can be determined. ditki.comnih.gov The lower the Ki value, the greater the binding affinity. ditki.com

There are three main types of radioligand binding assays that can be employed in the study of this compound:

Competition Assays: These are used to determine the relative affinities (Ki values) of this compound for a receptor by competing with a known radioligand. lww.com

Saturation Assays: These assays measure the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. researchgate.netresearchgate.net

Kinetic Assays: These experiments measure the association (kon) and dissociation (koff) rates of a radioligand to and from the receptor, providing further insight into the binding interaction. nih.govresearchgate.net

Assay TypeParameter DeterminedDescription
Competition AssayKi (Inhibition Constant)Measures the affinity of an unlabeled drug (this compound) by its ability to displace a labeled ligand.
Saturation AssayKd (Dissociation Constant), Bmax (Receptor Density)Determines the affinity of a radioligand and the total number of receptors in a sample.
Kinetic Assaykon (Association Rate), koff (Dissociation Rate)Measures the rates at which a drug binds to and dissociates from its receptor.

While binding assays provide information on affinity, cell-based functional assays are necessary to determine the biological effect of this compound at its target receptors. nih.govwikipedia.org These assays are conducted using cultured cells and provide valuable information on the compound's efficacy and potency. ditki.com

Given that this compound is a dopamine antagonist, functional assays would be designed to measure the inhibition of dopamine-mediated signaling pathways. ncats.io This can be achieved through various methods, including:

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a promoter that is activated by the signaling pathway of interest. Inhibition of the pathway by this compound would result in a decrease in the reporter signal. ncats.io

Second Messenger Assays: The activation of G protein-coupled receptors, such as dopamine receptors, leads to changes in the levels of intracellular second messengers like cyclic AMP (cAMP). Assays that measure changes in cAMP levels can be used to quantify the antagonist activity of this compound. ncats.io

Cytotoxicity Assays: These assays are important to assess whether this compound has any toxic effects on cells at concentrations relevant to its therapeutic activity. nih.govnih.gov

Functional Assay TypeEndpoint MeasuredApplication for this compound
Reporter Gene AssayGene transcription (e.g., luciferase activity)To quantify the inhibition of dopamine receptor-mediated gene expression.
Second Messenger Assay (cAMP)Intracellular cyclic AMP levelsTo measure the blockade of dopamine-induced changes in second messenger signaling.
Cytotoxicity AssayCell viabilityTo determine if this compound has off-target toxic effects.

To gain a more detailed understanding of how this compound interacts with its protein targets, various biochemical and biophysical methods can be employed. nih.govnih.gov These techniques provide information about the physical and chemical nature of the interaction. wikipedia.orgnih.gov

Methods that could be applied to study this compound-protein interactions include:

Co-Immunoprecipitation (Co-IP): This technique can be used to confirm the interaction between this compound's target receptor and other proteins in a complex, and to see if this compound binding affects these interactions. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics and affinity of the interaction between this compound and its purified receptor protein in real-time. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction between this compound and its target protein. nih.gov

X-ray Crystallography and NMR Spectroscopy: These structural biology techniques can provide high-resolution three-dimensional structures of this compound bound to its target protein, revealing the precise molecular interactions. nih.gov

Advanced Analytical Techniques in this compound Mechanism Elucidation

To further elucidate the mechanism of action of this compound, advanced analytical techniques are employed to study its behavior in more complex biological systems.

Understanding where a drug is located within a cell is crucial for interpreting its mechanism of action. Spectroscopic and imaging techniques can be used to visualize the subcellular distribution and dynamics of this compound. biorxiv.orgpromega.co.uk

Techniques that could be utilized for this purpose include:

Fluorescence Microscopy: By labeling this compound with a fluorescent tag, its localization within different cellular compartments (e.g., nucleus, cytoplasm, cell membrane) can be visualized using confocal or high-content imaging. nih.govplos.orgmdpi.com

Autoradiography: If a radiolabeled version of this compound is available, autoradiography can be used to determine its distribution in tissue sections, providing information on its localization in a more physiological context. researchgate.netresearchgate.net

Mass Spectrometry Imaging: This technique allows for the label-free visualization of the distribution of this compound and its metabolites within tissue sections, providing both spatial and chemical information.

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels in a biological system in response to a drug treatment. frontiersin.orgnih.govnih.gov These approaches can reveal novel targets and pathways affected by this compound. frontiersin.org

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Future Directions and Unexplored Avenues in Biriperone Research

Identification of Novel Molecular Targets for Centbutindole

The therapeutic effects and side-effect profile of antipsychotic drugs are often dictated by their engagement with a wide array of molecular targets beyond their primary receptors. Future research should aim to identify novel molecular targets for Centbutindole, which could uncover new therapeutic applications and explain its unique clinical properties.

Potential areas of investigation include:

Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, which is emerging as a significant target for schizophrenia. Agonism at TAAR1 can modulate dopamine (B1211576) and glutamate neurotransmission, offering a non-D2-blocking mechanism for antipsychotic effects. Investigating Centbutindole's affinity for and activity at TAARs could reveal a novel component of its mechanism.

G-Protein Coupled Receptors (GPCRs): A comprehensive screening of Centbutindole against a broad panel of GPCRs, including orphan receptors, could identify unforeseen interactions. For example, certain GPCRs like GPR56 and GPR158 have been implicated in the regulation of depression and could be relevant to the broader spectrum of psychotic and mood disorders. mdpi.com

Glutamatergic System Modulators: Given the role of NMDA receptor hypofunction in the pathophysiology of schizophrenia, exploring whether Centbutindole interacts with components of the glutamatergic system is a critical next step. This could involve examining its effects on NMDA receptor subunits or associated signaling proteins.

Neuroinflammatory Pathways: Chronic neuroinflammation is increasingly recognized as a factor in psychiatric disorders. Future studies could explore whether Centbutindole modulates key inflammatory targets, such as specific cytokines or microglia-related proteins, which could contribute to its therapeutic effects.

Systems Biology Approaches to Deconvolute Centbutindole's Mechanistic Complexity

The biological impact of a drug is rarely the result of a single target interaction but rather a perturbation of complex biological networks. A systems biology approach can integrate diverse datasets to build predictive models of a drug's effects, moving beyond a one-drug-one-target paradigm. nih.gov

Future systems biology research on Centbutindole could involve:

Integrated 'Omics' Analysis: By combining genomics, proteomics, and metabolomics data from preclinical models treated with Centbutindole, researchers can generate a comprehensive map of the cellular changes induced by the drug. This can help in identifying key pathways and hubs that are significantly modulated.

Network Pharmacology: This approach can be used to construct and analyze the "drug-target-disease" network for Centbutindole. mdpi.com By mapping the known targets of Centbutindole onto protein-protein interaction networks, it may be possible to predict new targets and understand how the drug's effects propagate through biological systems to produce a therapeutic outcome.

Computational Modeling and Simulation: Developing computational models of neuronal circuits implicated in psychosis and then simulating the effects of Centbutindole's known receptor binding profile can help in understanding how it restores balance in these circuits. These models can also predict the effects of engaging novel targets.

Comparative Pharmacological Analyses of Centbutindole with Other Dopaminergic Agents (Mechanistic Focus)

While clinical trials have compared the efficacy of Centbutindole with other antipsychotics like risperidone, a deeper mechanistic comparison at the molecular and cellular level is warranted. nih.govnih.gov Such studies can highlight the unique pharmacological properties of Centbutindole.

Key comparative analyses should focus on:

Receptor Binding Kinetics: Investigating the "on" and "off" rates of Centbutindole at D2 receptors compared to other antipsychotics. A "fast-off" dissociation from the D2 receptor is a characteristic of some atypical antipsychotics, which is thought to contribute to a lower incidence of extrapyramidal side effects.

Signal Transduction Pathways: A detailed comparison of the downstream signaling cascades activated or inhibited by Centbutindole versus other dopaminergic agents upon binding to D2 and 5-HT2A receptors. This could reveal biases in signaling that favor therapeutic effects over adverse reactions.

Impact on Neuronal Plasticity: Atypical antipsychotics are known to induce synaptic remodeling. hoschl.cz A comparative study on the effects of Centbutindole and other agents on neuronal plasticity in brain regions like the prefrontal cortex and hippocampus could provide insights into its potential effects on cognitive symptoms.

Below is a data table summarizing the known receptor binding profiles of Centbutindole in comparison to other antipsychotics. This data can form the basis for more in-depth mechanistic studies.

CompoundPrimary Target(s)Key Mechanistic Feature
Centbutindole D2 Antagonist, 5-HT2 BlockerButyrophenone (B1668137) derivative with atypical properties
Risperidone Potent D2 and 5-HT2A AntagonistHigh affinity for both receptors
Haloperidol Potent D2 AntagonistPrototypical butyrophenone with high D2 affinity and lower 5-HT2A affinity
Clozapine Weak D2 Antagonist, High 5-HT2A Antagonist"Gold standard" atypical with a complex, multi-receptor binding profile

This table is based on existing literature and provides a foundation for future, more detailed comparative research.

Innovative Methodologies for Studying Centbutindole's Biological Impact

Advancements in research methodologies offer new opportunities to study the effects of psychotropic drugs with greater precision and in more biologically relevant contexts.

Innovative approaches to be applied in Centbutindole research include:

High-Resolution Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution structure of Centbutindole bound to its primary receptors (e.g., D2 and 5-HT2A). This would provide precise information about its binding mode and could guide the design of new analogs with improved properties.

Optogenetics and Chemogenetics: These techniques allow for the control of specific neuronal populations with light or designer drugs, respectively. In animal models, these tools can be used to dissect the specific neural circuits through which Centbutindole exerts its antipsychotic effects.

Patient-Derived Induced Pluripotent Stem Cells (iPSCs): By generating neurons from iPSCs of patients who have responded well or poorly to Centbutindole, researchers can study the drug's effects in a human, disease-relevant context. This can also aid in identifying biomarkers that predict treatment response.

Advanced In Vivo Imaging Techniques: Techniques such as Positron Emission Tomography (PET) with novel radioligands can be used to measure the occupancy of Centbutindole at various receptors in the living brain, correlating target engagement with clinical outcomes.

By pursuing these future directions, the scientific community can build a more complete picture of Centbutindole's pharmacology, potentially unlocking new therapeutic uses and paving the way for the development of next-generation antipsychotic agents.

Q & A

Basic Research Questions

Q. What validated analytical methods exist for quantifying Biriperone and its metabolites in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For serum analysis, a Spheri-5 C18 reversed-phase column (220 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:methanol:50 mmol/L potassium dihydrogen orthophosphate (pH 3.5; 35:25:40) at 1 mL/min flow rate achieves a limit of quantification (LOQ) of 2.5 mg/L for this compound. For lower detection limits, methods using solid-phase extraction report LOQs of 0.25 mg/L (this compound) and 0.05 mg/L (hydroxy-metabolite). Validate methods by assessing parameters like specificity, linearity, and recovery rates .

Q. How should researchers design in vitro studies to assess this compound’s receptor binding affinity?

  • Methodological Answer : Use radioligand binding assays with cell membranes expressing target receptors (e.g., dopamine D2). Include competitive binding curves with reference antagonists (e.g., haloperidol) to calculate IC50 values. Normalize data to protein concentration and account for nonspecific binding using excess unlabeled ligand. Replicate experiments ≥3 times to ensure statistical power, and report results with standard error means .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50/IC50 values. For skewed distributions, apply nonparametric tests like Kruskal-Wallis. Include confidence intervals and p-values to assess significance. Predefine exclusion criteria for outliers to maintain data integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vivo and in vitro pharmacokinetic data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Incorporate variables like protein binding, metabolic clearance (e.g., CYP3A4 involvement), and tissue distribution. Validate models using paired in vitro (microsomal stability) and in vivo (plasma concentration-time curves) data. Cross-reference metabolite profiles (e.g., hydroxy-metabolite levels) from HPLC analyses and adjust for interspecies differences in enzyme activity .

Q. What strategies optimize the synthesis of this compound derivatives while ensuring reproducibility?

  • Methodological Answer : Employ design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. For scalability, validate purity (>95% by HPLC) and yield consistency across three independent batches. Document synthetic protocols in line with reproducibility guidelines, including solvent ratios and purification steps .

Q. How to validate the specificity of immunoassays for this compound in cross-reactive metabolic environments?

  • Methodological Answer : Test cross-reactivity against structurally similar metabolites (e.g., hydroxy-metabolite) using spiked matrices. Perform recovery studies at LOQ levels (0.25 mg/L for this compound) and compare results with HPLC-MS/MS as a gold standard. Include negative controls (matrix without analyte) and assess interference from endogenous compounds (e.g., bilirubin) .

Q. How to design longitudinal studies assessing this compound’s chronic effects while controlling for metabolic variability?

  • Methodological Answer : Use a PICOT framework: P opulation (e.g., rodent models with controlled CYP2D6 activity), I ntervention (fixed-dose this compound), C omparison (placebo cohort), O utcome (plasma concentration stability over 12 weeks), T ime (baseline, 4-week intervals). Stratify subjects by metabolic phenotype (e.g., genotyping for CYP polymorphisms) and apply mixed-effects models to account for intra-individual variability .

Methodological Best Practices

  • Data Reporting : For preclinical toxicity studies, report LD50, NOAEL (no-observed-adverse-effect level), and histopathology findings. Include species-specific pharmacokinetic parameters (e.g., half-life, volume of distribution) and align with ARRIVE guidelines .
  • Literature Review : Use systematic reviews (PRISMA guidelines) to identify gaps in this compound’s mechanism of action. Prioritize studies with robust methodology (e.g., blinded randomization, power calculations) .
  • Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting data. For example, assess dose-response gradients and biological plausibility when linking receptor occupancy to clinical efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.